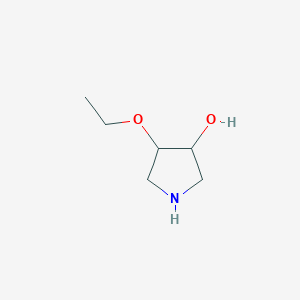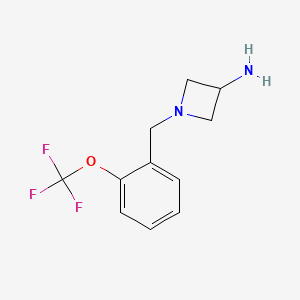
1-(2-(Trifluorométhoxy)benzyl)azétidine-3-amine
Vue d'ensemble
Description
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is a chemical compound with the molecular formula C11H13F3N2O and a molecular weight of 246.23 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine consists of an azetidine ring attached to a benzyl group that carries a trifluoromethoxy substituent . The SMILES representation of the molecule is C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 246.23 g/mol .Applications De Recherche Scientifique
Chimie médicinale
En chimie médicinale, le groupe trifluorométhoxy est connu pour améliorer les propriétés pharmacologiques des composés bioactifs. La présence de ce groupe dans 1-(2-(Trifluorométhoxy)benzyl)azétidine-3-amine pourrait potentiellement améliorer sa stabilité métabolique et augmenter la bioabsorption en raison de sa nature lipophile . Cela en fait un candidat précieux pour le développement de nouveaux agents thérapeutiques.
Pharmacologie
Le cycle azétidine du composé, un cycle à quatre chaînons contenant de l'azote, est structurellement similaire aux β-lactames, qui sont essentiels dans les médicaments antibiotiques comme la pénicilline et la céphalosporine . Son analogie structurale suggère des applications potentielles dans la création de nouveaux antibiotiques ou comme un échafaudage pour le développement de médicaments avec des activités biologiques diverses.
Biochimie
En biochimie, le groupe trifluorométhyle peut affecter l'activité biologique des molécules. La capacité du composé à servir de bloc de construction pour la synthèse de dérivés de β-lactames signifie qu'il pourrait être utilisé pour créer de nouvelles molécules avec des rôles biochimiques spécifiques, tels que des inhibiteurs enzymatiques ou des modulateurs de récepteurs .
Science des matériaux
Les propriétés uniques du groupe trifluorométhoxy, telles que son électronégativité élevée et sa petite taille, pourraient rendre This compound utile en science des matériaux. Il pourrait être utilisé pour modifier les propriétés de surface des matériaux ou comme précurseur pour la synthèse de polymères avancés avec des caractéristiques spécifiques telles qu'une durabilité accrue ou une résistance chimique .
Génie chimique
En génie chimique, le composé pourrait être utilisé dans la synthèse de molécules complexes en raison de son cycle azétidine réactif, qui peut subir diverses transformations. Il pourrait servir d'intermédiaire dans la production de produits chimiques fins ou dans le développement de catalyseurs industriels .
Sciences de l'environnement
L'introduction de composés fluorés, tels que This compound, dans les sciences de l'environnement pourrait conduire au développement d'agrochimiques ou d'agents de remédiation environnementale plus efficaces. La résistance à la dégradation du groupe trifluorométhoxy pourrait améliorer la longévité et l'efficacité de ces composés dans les applications environnementales .
Mécanisme D'action
Azetidines
are a class of organic compounds with a four-membered heterocyclic ring structure. They are known to be highly reactive due to the ring strain . Azetidines have been studied for their unique chemical and biological properties, and they have been used in the synthesis of a variety of bioactive compounds .
Analyse Biochimique
Biochemical Properties
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. The trifluoromethoxy group in this compound enhances its binding affinity to target proteins, thereby modulating their function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . These interactions are primarily driven by the high electronegativity and lipophilicity of the trifluoromethoxy group, which facilitates strong binding to hydrophobic pockets in proteins .
Cellular Effects
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine exhibits significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Additionally, it can alter gene expression patterns by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethoxy group enhances the compound’s ability to bind to specific sites on enzymes and proteins, thereby modulating their activity . For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro studies have shown that prolonged exposure to the compound can lead to changes in cell morphology, growth rates, and metabolic activity . In vivo studies have also indicated potential long-term effects on tissue function and overall organism health .
Dosage Effects in Animal Models
The effects of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage, as well as alterations in blood chemistry and hematological parameters . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .
Metabolic Pathways
1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body . Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism .
Transport and Distribution
The transport and distribution of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments, such as lipid bilayers and intracellular organelles . Transporters, such as ATP-binding cassette (ABC) transporters, play a role in the efflux of the compound from cells, thereby regulating its intracellular concentration . Additionally, binding proteins, such as serum albumin, can facilitate the compound’s distribution in the bloodstream and its delivery to target tissues .
Subcellular Localization
The subcellular localization of 1-(2-(Trifluoromethoxy)benzyl)azetidin-3-amine is influenced by its chemical properties and interactions with cellular components. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can further direct the compound to specific subcellular compartments . These localization patterns are crucial for the compound’s activity and function, as they determine its access to target biomolecules and its ability to modulate cellular processes .
Propriétés
IUPAC Name |
1-[[2-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-4-2-1-3-8(10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOIBSEZUNPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



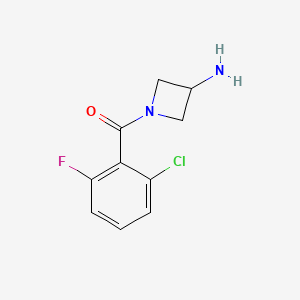
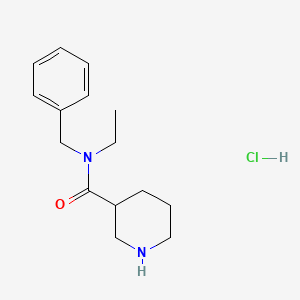
![N-[3-(3-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1466510.png)

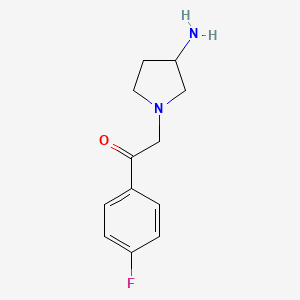
![3-[2-Bromo-4-(tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1466516.png)
![N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride](/img/structure/B1466517.png)
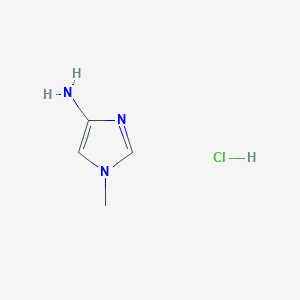
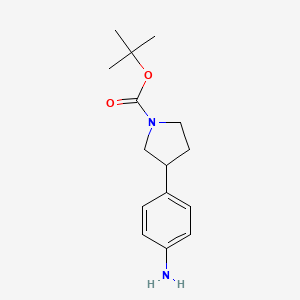

![2-[2-(2-Cyclohexylethoxy)ethyl]piperidine hydrochloride](/img/structure/B1466523.png)

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
